molecular formula C13H17NO8 B14083531 2-Hydroxy-5-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoic acid

2-Hydroxy-5-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)benzoic acid

Cat. No.: B14083531
M. Wt: 315.28 g/mol
InChI Key: SJRWBGQWNUAGPK-OZRWLHRGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Glucopyranosyl-5-aminosalicylic acid typically involves the conjugation of mesalazine with a glucopyranosyl moiety. One common method is the reaction of mesalazine with a glucopyranosyl donor under specific conditions to form the desired glucoside . The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation process.

Industrial Production Methods

Industrial production of N-Glucopyranosyl-5-aminosalicylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Glucopyranosyl-5-aminosalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted glucosides .

Scientific Research Applications

N-Glucopyranosyl-5-aminosalicylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving glucoside conjugates.

    Biology: It is studied for its biological activities, including its role as a metabolite of mesalazine.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory bowel diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Glucopyranosyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. As a glucoside conjugate of mesalazine, it may exert its effects through similar mechanisms, including the inhibition of folic acid synthesis and the modulation of inflammatory pathways . The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

N-Glucopyranosyl-5-aminosalicylic acid can be compared with other similar compounds, such as:

The uniqueness of N-Glucopyranosyl-5-aminosalicylic acid lies in its specific glucoside conjugation, which may confer distinct biological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C13H17NO8

Molecular Weight

315.28 g/mol

IUPAC Name

2-hydroxy-5-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid

InChI

InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12?/m1/s1

InChI Key

SJRWBGQWNUAGPK-OZRWLHRGSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O

Origin of Product

United States

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